molecular formula C9H11NO B045005 1-(2-Amino-4-methylphenyl)ethanone CAS No. 122710-21-8

1-(2-Amino-4-methylphenyl)ethanone

Cat. No. B045005
Key on ui cas rn: 122710-21-8
M. Wt: 149.19 g/mol
InChI Key: BDSDVMMCXGKRJO-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

A solution of 4-methyl-2-nitrophenylethanone (5.0 g, 28 mmol) in methanol (100 mL) is treated with ammonium formate (9.6 g, 140 mmol) and 5% palladium on carbon (1.5 g). The mixture is heated to 60° C. for 6 h then stirred at ambient temperature for 16 hours. The reaction mixture is filtered through Celite and the filtrate is concentrated in vacuo. The concentrate is treated with sodium bicarbonate and partitioned between water and ethyl acetate. The organic layer is separated, dried with sodium sulfate and concentrated to give crude title compound (4.5 g, 30.2 mmol) which is used without further purification. MS m/z: M+=149; 1H NMR (CDCl3, 300 MHz) δ8.05 (d, 1H), 7.4 (d, 1H), 7.25 (s, 1H), 2.8 (s, 3H), 2.45 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([N+:11]([O-])=O)[CH:3]=1.C([O-])=O.[NH4+]>CO.[Pd]>[NH2:11][C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][C:5]=1[C:8](=[O:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC(=C(C=C1)C(C)=O)[N+](=O)[O-]
Name
Quantity
9.6 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
then stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
ADDITION
Type
ADDITION
Details
The concentrate is treated with sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30.2 mmol
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 107.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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